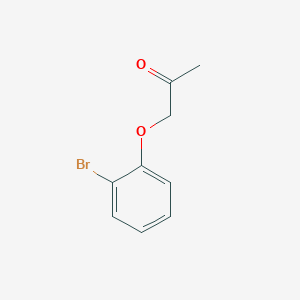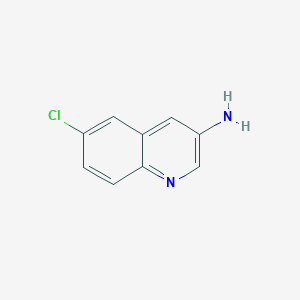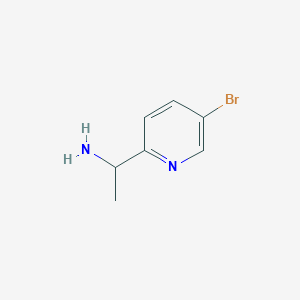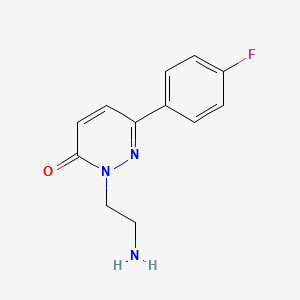![molecular formula C13H18FNO3 B1524477 tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate CAS No. 1311320-25-8](/img/structure/B1524477.png)
tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate
Overview
Description
Synthesis Analysis
While specific synthesis methods for “tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate” were not found, a related compound, “tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate”, has been synthesized using ketoreductases . The process involved chiral selective reduction and was optimized for maximum conversion and chiral selectivity .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound serves as a critical intermediate in the synthesis of biologically active molecules. For instance, it is used in the creation of omisertinib (AZD9291), a potent inhibitor used in cancer treatment. The synthetic method involves a sequence of acylation, nucleophilic substitution, and reduction steps, demonstrating its versatility in organic synthesis (Zhao, Guo, Lan, & Xu, 2017).
Metabolism Studies
Although primarily focused on a slightly different compound, research on m-tert-butylphenyl N-methylcarbamate provides insights into metabolic pathways that may be relevant for similar tert-butyl carbamates. These studies reveal how tert-butyl groups and N-methyl groups undergo hydroxylation, offering a glimpse into how tert-butyl carbamates might be metabolized in biological systems (Douch & Smith, 1971).
Building Blocks in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to the specified compound, are used as N-(Boc)-protected nitrones in reactions with organometallics. This application underscores the compound's utility as a building block in organic synthesis, enabling the creation of N-(Boc)hydroxylamines and showcasing its role in developing new synthetic pathways (Guinchard, Vallée, & Denis, 2005).
Enzymatic Kinetic Resolution
Research into the enzymatic kinetic resolution of tert-butyl carbamates, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, highlights their importance in producing chiral compounds. This process uses lipase-catalyzed transesterification, yielding optically pure enantiomers crucial for the synthesis of chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
properties
IUPAC Name |
tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOGEIANFSVTSL-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



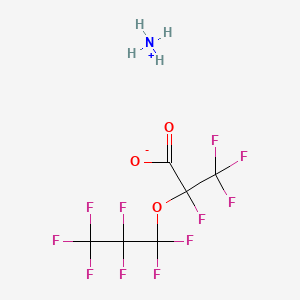
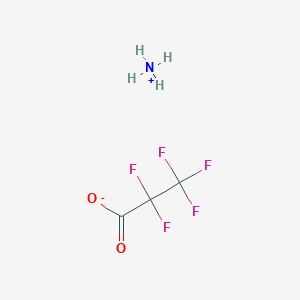
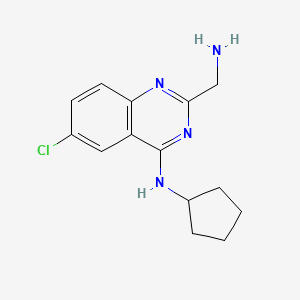
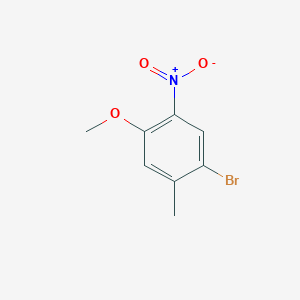
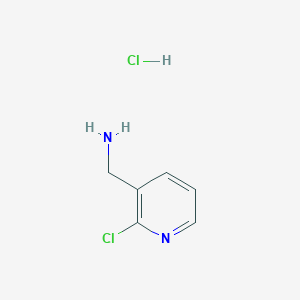

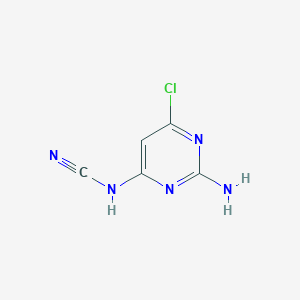
![Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B1524406.png)
